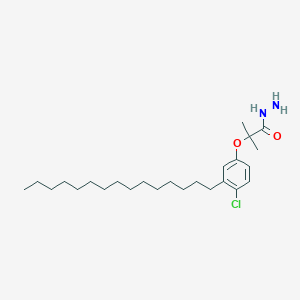
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPMPH and is a hydrazide derivative of propanoic acid.
作用機序
The exact mechanism of action of CPMPH is still under investigation. However, studies have suggested that CPMPH exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. CPMPH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
生化学的および生理学的効果
CPMPH has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, CPMPH has been shown to inhibit cell growth and induce apoptosis. CPMPH has also been shown to inhibit the growth of weeds by inhibiting the activity of certain enzymes involved in plant growth and development. In addition, CPMPH has been shown to exhibit surfactant and emulsifying properties in material science.
実験室実験の利点と制限
One of the major advantages of using CPMPH in lab experiments is its potential as a chemotherapeutic agent against cancer cells. CPMPH has also been shown to exhibit potent herbicidal activity, making it a potential candidate for use as a herbicide. However, one of the limitations of using CPMPH in lab experiments is its potential toxicity, which needs to be further studied.
将来の方向性
There are several future directions for the study of CPMPH. One potential direction is the further investigation of its potential as a chemotherapeutic agent against cancer cells. Another potential direction is the study of its potential use as a herbicide in agriculture. In addition, further studies are needed to investigate the toxicity and safety of CPMPH in humans and animals.
合成法
The synthesis of CPMPH involves the reaction of 4-chloro-3-pentadecylphenol with 2-bromo-2-methylpropanoic acid followed by the reaction with hydrazine hydrate. The product obtained is further purified using column chromatography to obtain CPMPH in a pure form.
科学的研究の応用
CPMPH has been extensively studied for its potential applications in various fields such as drug discovery, agriculture, and material science. In drug discovery, CPMPH has been shown to exhibit promising activity against cancer cells and has been studied as a potential chemotherapeutic agent. In agriculture, CPMPH has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. In material science, CPMPH has been studied for its potential use as a surfactant and emulsifier.
特性
CAS番号 |
124237-29-2 |
|---|---|
製品名 |
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide |
分子式 |
C25H43ClN2O2 |
分子量 |
439.1 g/mol |
IUPAC名 |
2-(4-chloro-3-pentadecylphenoxy)-2-methylpropanehydrazide |
InChI |
InChI=1S/C25H43ClN2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(18-19-23(21)26)30-25(2,3)24(29)28-27/h18-20H,4-17,27H2,1-3H3,(H,28,29) |
InChIキー |
BWYOPJDHMNXIJV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)(C)C(=O)NN)Cl |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)(C)C(=O)NN)Cl |
その他のCAS番号 |
124237-29-2 |
同義語 |
2-(4-chloro-3-pentadecyl-phenoxy)-2-methyl-propanehydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
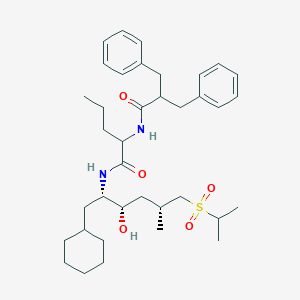
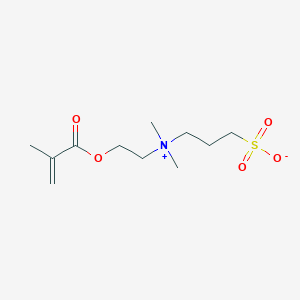
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
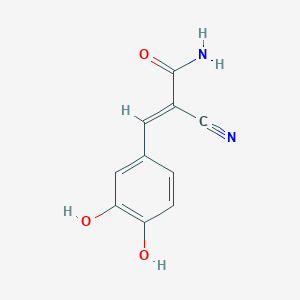
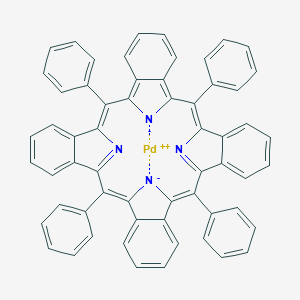
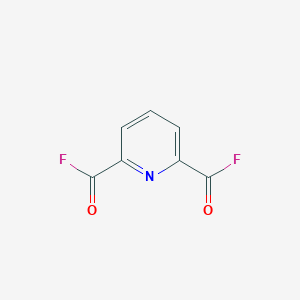
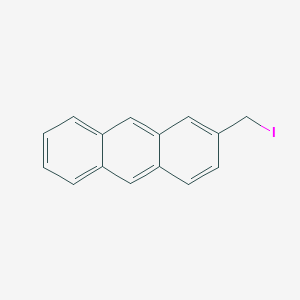
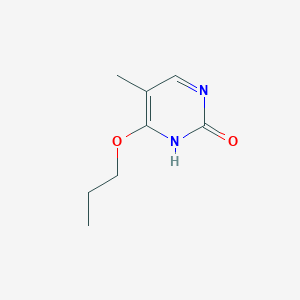
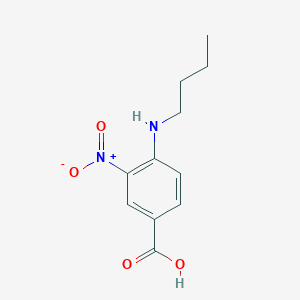
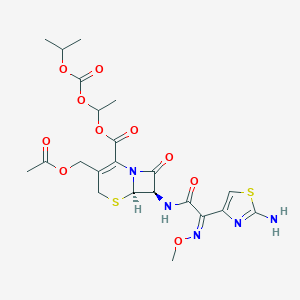
![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)